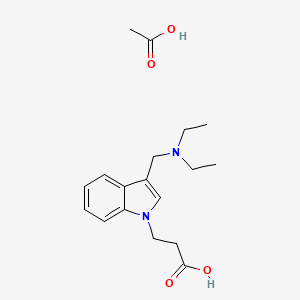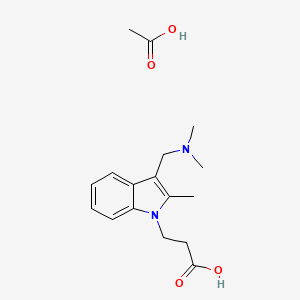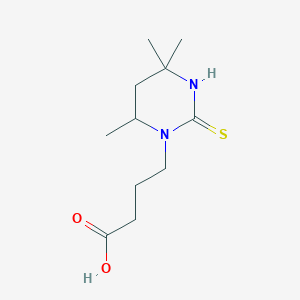
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
Descripción general
Descripción
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid, also known as 4-TBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. 4-TBA has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media.
Aplicaciones Científicas De Investigación
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. It is also used as a buffer in cell culture media.
In biochemistry, this compound is used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. In pharmacology, it is used to study the structure and function of receptors and to investigate drug-receptor interactions. In biotechnology, this compound is used in the production of recombinant proteins and in the development of new drugs.
Mecanismo De Acción
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is an organic compound that acts as an acid in biochemical reactions. It is used as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. In enzymatic assays, this compound binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, this compound acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media. In enzymatic assays, this compound binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, this compound acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has several advantages for use in laboratory experiments. It is a colorless solid, soluble in water and organic solvents, and is relatively easy to synthesize. It is also relatively stable, with a shelf life of up to 2 years. In addition, it is relatively inexpensive and can be used in a wide range of applications.
However, there are some limitations to the use of this compound in laboratory experiments. It is toxic and should be handled with care. It is also a strong acid, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
Direcciones Futuras
There are several potential future directions for the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in scientific research. It could be used in the development of new drugs, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. It could also be used in the production of recombinant proteins and in the development of new diagnostic tools. In addition, this compound could be used in the study of drug-receptor interactions and in the study of cell signaling pathways. Finally, this compound could be used in the development of new methods for the detection and quantification of proteins and nucleic acids.
Propiedades
IUPAC Name |
4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-8-7-11(2,3)12-10(16)13(8)6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPFUHLMKYYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



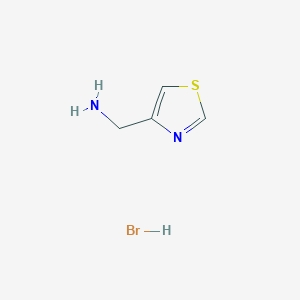
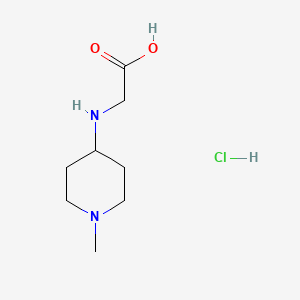
![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/structure/B1389004.png)
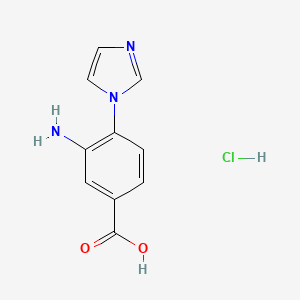
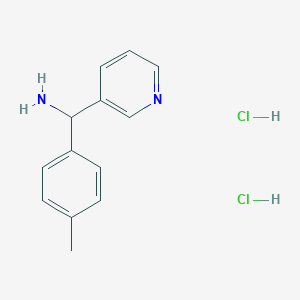
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)

![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)


